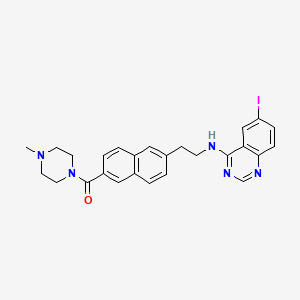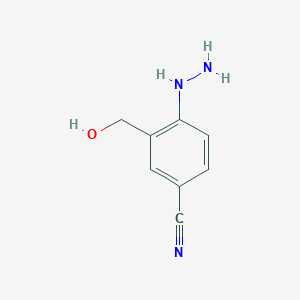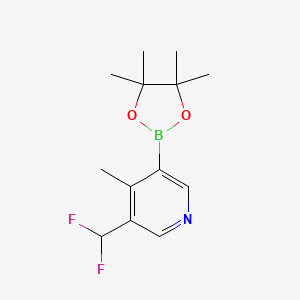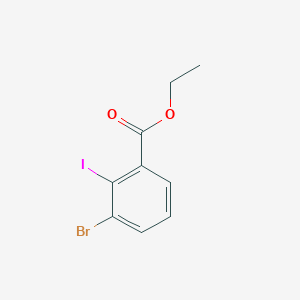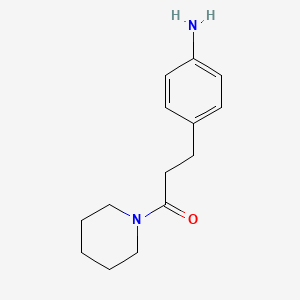
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a fluorinated organic compound with a unique structure that includes a tetrahydro-1H-pyrrolizine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and fluorinated amines.
Cyclization: The key step involves the cyclization of the intermediate to form the tetrahydro-1H-pyrrolizine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thiols, amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Thiol or amine derivatives
Applications De Recherche Scientifique
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studying enzyme interactions and receptor binding due to its fluorinated moiety, which can enhance binding affinity and selectivity.
Industrial Applications: It is explored for use in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways or inflammatory responses.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites, thereby influencing the biological activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,7aR,8R,8aS,11S,11aS,11bS,11cS)-8-Ethyl-11-methyl-2-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
- (2S,7aR)-2-ethyl-2,3,5,6,7,7a-hexahydro-1H-indene-1,5-dione
Uniqueness
Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is unique due to its fluorinated tetrahydro-1H-pyrrolizine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and selectivity compared to non-fluorinated analogs.
Propriétés
Formule moléculaire |
C10H16FNO2 |
|---|---|
Poids moléculaire |
201.24 g/mol |
Nom IUPAC |
ethyl (2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-2-14-9(13)10-4-3-5-12(10)7-8(11)6-10/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
Clé InChI |
BJARZHUOZVOTQI-WCBMZHEXSA-N |
SMILES isomérique |
CCOC(=O)[C@]12CCCN1C[C@H](C2)F |
SMILES canonique |
CCOC(=O)C12CCCN1CC(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




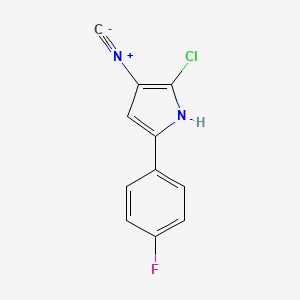

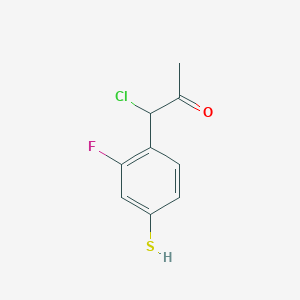
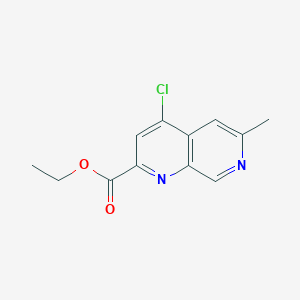
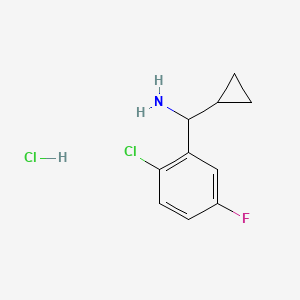
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)
